Methyl 3-Amino-2,6-dibromo-4-chlorobenzoate
Overview
Description
Methyl 3-Amino-2,6-dibromo-4-chlorobenzoate is a chemical compound with the molecular formula C8H6Br2ClNO2 and a molecular weight of 343.4 g/mol . It is characterized by the presence of amino, bromo, and chloro substituents on a benzoate ester framework. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-Amino-2,6-dibromo-4-chlorobenzoate can be synthesized through a multi-step process involving the bromination and chlorination of methyl benzoate derivatives. The typical synthetic route involves the following steps:
Bromination: Methyl benzoate is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 2 and 6 positions.
Chlorination: The dibromo compound is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride to introduce a chlorine atom at the 4 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Amino-2,6-dibromo-4-chlorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution:
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
Scientific Research Applications
Methyl 3-Amino-2,6-dibromo-4-chlorobenzoate has a wide range of applications in scientific research:
Organic Chemistry: It is used as a reagent for various organic transformations, including coupling reactions and as a building block for heterocyclic compounds.
Material Science: The compound’s halogen-rich nature is explored for the development of new polymeric materials with enhanced properties like flame retardancy.
Analytical Chemistry: It is used as a standard or reference compound in chromatography and spectrometry for the identification and quantification of similar compounds.
Medical Research: It is used in the development of contrast agents for imaging techniques like MRI due to its paramagnetic properties.
Mechanism of Action
The mechanism of action of Methyl 3-Amino-2,6-dibromo-4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms facilitate its binding to various enzymes and receptors, influencing their activity. For example, it can act as an inhibitor or activator of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-Amino-2,6-dibromo-4-methylbenzoate: Similar structure but with a methyl group instead of a chlorine atom.
3-Amino-2,4-dibromo-6-chloro-benzoic acid methyl ester: Similar structure but with different positions of bromine and chlorine atoms.
Uniqueness
Methyl 3-Amino-2,6-dibromo-4-chlorobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. Its combination of amino, bromo, and chloro groups makes it a versatile compound for various applications in organic synthesis, material science, and biomedical research.
Properties
IUPAC Name |
methyl 3-amino-2,6-dibromo-4-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2ClNO2/c1-14-8(13)5-3(9)2-4(11)7(12)6(5)10/h2H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJCQMMPDRWOFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1Br)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675208 | |
Record name | Methyl 3-amino-2,6-dibromo-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-29-3 | |
Record name | Methyl 3-amino-2,6-dibromo-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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